molecular formula C10H8N2O2 B2503131 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone CAS No. 1267001-51-3

1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone

Cat. No. B2503131
CAS RN: 1267001-51-3
M. Wt: 188.186
InChI Key: XDDOFHYDVBZTJR-UHFFFAOYSA-N
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Description

The compound "1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone" is a chemical entity that belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. The pyridinyl group attached to the isoxazole ring and the ethanone moiety suggests that the compound may exhibit interesting chemical and pharmacological properties. The papers provided discuss various related compounds with similar structural features, such as substituted pyridinyl groups and ethanone functionalities, which have been investigated for their molecular structure, synthesis, and biological activities .

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and the use of hydrazide precursors. For instance, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was achieved by reacting a hydrazide with carbon disulfide and potassium hydroxide in ethanol . Another example is the synthesis of various substituted 1-(5-(2-p-tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones, which involved cyclization of an isonitonohydrazide derivative . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been studied using various computational methods and compared with experimental data such as X-ray diffraction (XRD). The geometrical parameters obtained from these studies are generally in good agreement with the experimental data, indicating the reliability of the computational methods used . The molecular electrostatic potential (MEP) analysis of these compounds reveals the distribution of electron density across the molecule, which is important for understanding its reactivity .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been explored through molecular docking studies, which suggest potential inhibitory activity against certain enzymes, indicating possible applications as anti-neoplastic agents . The presence of functional groups such as the carbonyl group in the ethanone moiety and the pyridinyl group in the isoxazole ring are likely to influence the chemical reactivity of "this compound" as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as FT-IR, NMR, and MS, along with elemental analysis . These compounds exhibit various degrees of antimicrobial and antifungal activities, which are quantified using minimum inhibitory concentration (MIC) values . The electrochemical properties of some derivatives have also been investigated, revealing their potential as electrochromic materials . These studies provide a foundation for predicting the properties of "this compound" and its potential applications.

Scientific Research Applications

Cognitive Enhancement

1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone and its derivatives have been studied for their potential cognitive-enhancing effects. Zhang Hong-ying (2012) investigated certain acetic ether derivatives and found that they could improve learning and memory in mice models. The study involved various tests, such as the darkness avoidance test and the water maze test, to evaluate the effects of these compounds on memory reconstruction dysfunction, demonstrating their potential in addressing cognitive disorders (Zhang Hong-ying, 2012).

Gastrointestinal Protection

Compounds structurally related to this compound have been explored for their gastroprotective properties. For instance, bis(1H-pyrazol-1-yl)- and bis(1H-imidazol-1-yl)pyrimidines showed significant cytoprotective effects in rat models of gastric lesions induced by HCl.ethanol, ethanol, and water immersion stress, indicating their therapeutic potential for treating gastric mucosal ulcers (Ikeda et al., 1997).

Anticonvulsant Properties

Several studies have explored the anticonvulsant properties of derivatives structurally related to this compound. For instance, S. Malik et al. (2014) synthesized and evaluated a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2, 5-dione derivatives, finding that some compounds displayed significant anticonvulsant activities in animal models. These findings suggest the potential of these compounds in treating seizure disorders and contributing to the development of new antiepileptic drugs (S. Malik et al., 2014).

Anti-Stress and Antidepressant Effects

Compounds related to this compound have been studied for their potential anti-stress and antidepressant effects. R. Badru et al. (2012) synthesized a series of pyrrolo-isoxazole derivatives and evaluated their anti-stress activity in acute stress models, demonstrating the potential of these compounds as anti-stress agents (R. Badru et al., 2012).

Analgesic Activity

Research has also delved into the analgesic potential of compounds structurally akin to this compound. H. Bonacorso et al. (2016) synthesized and evaluated a new series of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines for their analgesic effect in a mice pain model. These compounds significantly reduced spontaneous nociception, showcasing their promise as scaffolds for new analgesic drugs, particularly in treating pathological pain like arthritis (H. Bonacorso et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1-(3-pyridin-4-yl-1,2-oxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7(13)10-6-9(12-14-10)8-2-4-11-5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDOFHYDVBZTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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